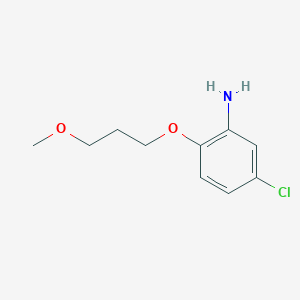

5-Chloro-2-(3-methoxypropoxy)phenylamine

Description

5-Chloro-2-(3-methoxypropoxy)phenylamine is a substituted aniline derivative featuring a chlorine atom at the 5-position of the benzene ring and a 3-methoxypropoxy group (-O-(CH₂)₃-OCH₃) at the 2-position (Figure 1).

The molecular formula is C₁₀H₁₃ClNO₂, with a calculated molecular weight of 214.67 g/mol. Its substituents suggest moderate hydrophilicity compared to purely alkyl or aryl derivatives.

This may reflect challenges in synthesis or niche research interest.

Properties

IUPAC Name |

5-chloro-2-(3-methoxypropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINRTDKGFKITJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methoxypropoxy)phenylamine can be achieved through various methods. One common approach involves the conversion of 3-acetyl-1-propanol using triphosgene as a chlorination reagent. This reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide acting as an initiator. This method yields up to 97.93% of the desired product .

Industrial Production Methods

While specific industrial production methods for 5-Chloro-2-(3-methoxypropoxy)phenylamine are not widely documented, the use of efficient chlorination reagents like triphosgene suggests that similar conditions could be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methoxypropoxy)phenylamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.

Oxidation and Reduction:

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenylamines .

Scientific Research Applications

5-Chloro-2-(3-methoxypropoxy)phenylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound can be used in the synthesis of antibacterial agents and pesticides.

Mechanism of Action

The mechanism of action for 5-Chloro-2-(3-methoxypropoxy)phenylamine involves its interaction with molecular targets through electrophilic aromatic substitution. This process typically involves the formation of a cationic intermediate, which then undergoes further reactions to yield the final product . The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Polarity and Solubility: The 3-methoxypropoxy group in the target compound introduces ether oxygen atoms, likely improving water solubility compared to nonpolar substituents (e.g., piperidinyl or triazole groups). However, its solubility is lower than that of Triclosan, which contains a phenolic -OH group .

- Electronic Effects : The electron-donating methoxypropoxy group may reduce the electrophilicity of the aromatic ring compared to electron-withdrawing groups (e.g., tetrazole or triazole), influencing reactivity in substitution or coupling reactions .

Key Research Findings

Nonenzymatic Reactions: Disubstituted phenylamines, including chloro and methoxy derivatives, are tolerated in nonenzymatic conversions with angucyclinones, yielding bioactive products .

Thermal Stability : Compounds with flexible alkoxy chains (e.g., 3-methoxypropoxy) may exhibit lower thermal stability than rigid heterocyclic derivatives, as seen in azomethines .

Antimicrobial Potential: Triclosan’s success as a halogenated phenolic antimicrobial highlights the importance of substituent positioning; the target compound’s lack of a phenolic -OH group likely limits similar activity .

Biological Activity

5-Chloro-2-(3-methoxypropoxy)phenylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18ClNO2

- Molecular Weight : 243.73 g/mol

- CAS Number : 946682-58-2

Synthesis

The synthesis of 5-Chloro-2-(3-methoxypropoxy)phenylamine typically involves nucleophilic aromatic substitution reactions. The starting materials include 5-chloro-2-nitroaniline and 3-methoxypropyl bromide, with potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction conditions are optimized for yield and purity.

Biological Activity

5-Chloro-2-(3-methoxypropoxy)phenylamine exhibits various biological activities, including:

-

Antiproliferative Effects :

- Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, compounds derived from similar structures demonstrated significant antiproliferative activity against ovarian cancer (OVCAR-4) and breast cancer (MDA-MB-468) cell lines with IC50 values in the low micromolar range .

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its potential application in treating diseases like cancer. For example, some derivatives have shown strong inhibition against EGFR T790M with IC50 values comparable to established inhibitors like osimertinib .

-

Receptor Interaction :

- The phenoxy group in the structure is known to interact with various receptors, including serotonin receptors (5-HT1A, 5-HT2A), which are implicated in mood disorders and anxiety . Compounds with similar structures have been characterized as partial agonists or antagonists at these receptors, suggesting potential use in psychiatric conditions.

The mechanism by which 5-Chloro-2-(3-methoxypropoxy)phenylamine exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor signaling pathways:

- Enzyme Inhibition : Compounds can bind to active sites or allosteric sites on target enzymes, altering their activity.

- Receptor Modulation : Interaction with serotonin receptors may enhance or inhibit neurotransmitter signaling, impacting mood and anxiety levels.

Case Studies

Several studies have highlighted the biological activity of compounds related to 5-Chloro-2-(3-methoxypropoxy)phenylamine:

- Antiproliferative Activity :

- Serotonin Receptor Affinity :

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.